3-(3-methoxyphenyl)-1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)-2-methyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-27-21(14-19(26-27)17-9-6-10-18(13-17)30-2)22(29)25-20(15-28-23-11-12-24-28)16-7-4-3-5-8-16/h3-14,20H,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPALPVHLQXUOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC(CN3N=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(3-methoxyphenyl)-1-methyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Pyrazole ring
- Triazole moiety
- Methoxyphenyl group
- Carboxamide group
This structural diversity suggests potential interactions with multiple biological targets.
Antimicrobial Activity
Recent studies have indicated that similar pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown effectiveness against Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The mechanism often involves inhibition of specific enzymes crucial for bacterial survival.
Table 1: Antimicrobial Efficacy of Related Pyrazole Derivatives
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Pyrazole derivative A | 12.5 | M. tuberculosis |
| Pyrazole derivative B | 15 | M. abscessus |
| Pyrazole derivative C | 62.5 | Non-tuberculous mycobacteria |
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory effects, particularly through modulation of cytokine production and inhibition of inflammatory pathways. The triazole ring is often implicated in enhancing the anti-inflammatory response by interacting with specific receptors involved in inflammation.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as InhA in Mtb, which is crucial for mycolic acid biosynthesis.
- Receptor Modulation : Interaction with various receptors, including P2Y receptors, may contribute to its anti-inflammatory properties.
Study 1: Efficacy Against Tuberculosis
In a recent study, a series of pyrazole derivatives were synthesized and tested against M. tuberculosis. The compound exhibited an MIC value comparable to established antitubercular drugs, indicating its potential as a lead compound for further development.
Study 2: Anti-inflammatory Effects in Animal Models
Another study investigated the anti-inflammatory effects of related compounds in animal models of arthritis and colitis. The results demonstrated a significant reduction in inflammatory markers and improvement in clinical symptoms, suggesting that the compound could be beneficial in treating inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparison of Pyrazole Carboxamide Derivatives
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Effects on Solubility: The target compound’s methoxyphenyl group may enhance solubility compared to chloro- or fluorophenyl analogs (e.g., 3b, 3d) due to reduced hydrophobicity .
- Triazole vs.
- Molecular Weight: The target compound’s higher molecular weight (452.5 vs. 402–437 for derivatives) reflects the bulkier triazolylethyl side chain, which may influence pharmacokinetics .
Triazole-Containing Derivatives
describes 1-(2-methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-1H-1,2,3-triazole-4-carboxamide, which shares a triazole-carboxamide scaffold but incorporates pyridinyl and pyrazole-propyl groups.
Precursor and Related Acids
lists 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, a direct precursor to the target compound. Conversion to the carboxamide introduces the triazolylethyl group, which is critical for modulating receptor binding or enzymatic interactions compared to the free acid form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
